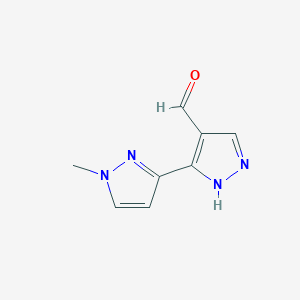
3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde derivatives involves multiple steps, including Vilsmeier reaction, condensation, and cyclocondensation processes. Specific methods for synthesizing related pyrazole carbaldehydes have been described, highlighting the versatility of approaches to obtain these compounds. For instance, the Vilsmeier reaction has been employed to synthesize new pyrazole-containing aldehydes, showcasing the adaptability of this method for creating a variety of derivatives (Potapov, Khlebnikov, & Ogorodnikov, 2006).
Molecular Structure Analysis
Crystal structure analyses have revealed detailed insights into the molecular configurations of pyrazole-4-carbaldehyde derivatives. For example, studies have shown that the aldehydic fragment can be almost coplanar with the adjacent pyrazole ring, with specific angular relationships between these components, indicating the potential for diverse molecular interactions and stability (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
The chemical reactivity of 3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde derivatives allows for the formation of a broad range of compounds through reactions such as condensation with amines to form Schiff bases, and cyclocondensation to produce novel heterocycles. These reactions are facilitated by the compound's aldehyde group, which acts as a reactive site for nucleophilic attack, leading to various chemical transformations (Khalifa, Al-Omar, & Nossier, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 3-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carbaldehyde and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, and characterized them using various techniques like FTIR, NMR, and X-ray diffraction. These derivatives were further linked with chitosan to form Schiff bases and evaluated for their antimicrobial activity, showcasing their biological relevance Hamed et al., 2020.
Crystal Structure Analysis
The crystal structure of related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined using X-ray diffraction methods, providing insights into their molecular structure and potential interactions Xu & Shi, 2011.
Biological and Antimicrobial Applications
The antimicrobial potential of these compounds has been explored in various studies. Bhat et al. (2016) synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds and assessed their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Some compounds displayed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities, indicating their potential as therapeutic agents Bhat et al., 2016.
Agricultural Applications
The influence of pyrazole derivatives on plant growth has also been investigated. Hassan et al. (2020) synthesized novel quinolinyl chalcones and estimated their effects on the growth of selective crops, highlighting the potential agricultural applications of these compounds Hassan et al., 2020.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(1-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-3-2-7(11-12)8-6(5-13)4-9-10-8/h2-5H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOGFSUFPBMQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methyl-1H,1'H-[3,3'-bipyrazole]-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)
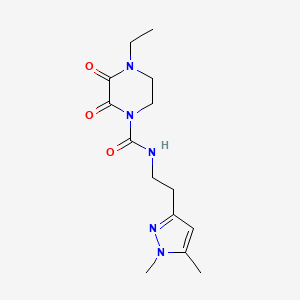
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)
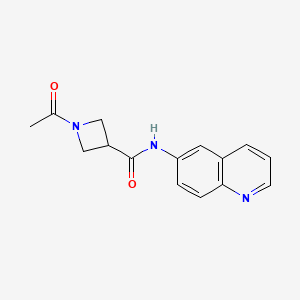
![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2487810.png)
![4-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2487811.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2487813.png)
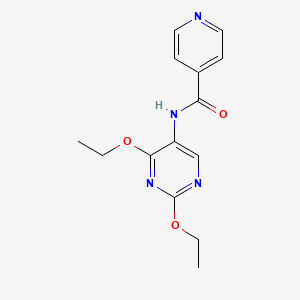

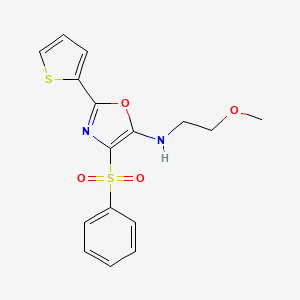
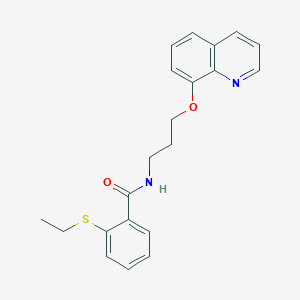
![N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2487818.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)